molecular formula C23H22N4O5S B6559932 methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate CAS No. 888438-78-6

methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6559932
CAS No.: 888438-78-6
M. Wt: 466.5 g/mol
InChI Key: OFXHEULLBACVGP-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13109099 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound characterized by its unique structural features, including a pyrimidoindole core and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure

The compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure includes:

  • A pyrimidoindole core , which is known for various biological activities.
  • A sulfanyl group , which may enhance reactivity and biological interactions.
  • An acetylamino substituent that may influence pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound to these targets can lead to modulation of various biochemical pathways. For example, it may inhibit enzyme activity or alter receptor signaling, which is critical in therapeutic contexts.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that these compounds could be more potent than traditional antibiotics like ampicillin and streptomycin .
Bacterial StrainMIC (μM)Comparison
Staphylococcus aureus37.9More potent than ampicillin
Escherichia coli248Comparable to streptomycin

Anticancer Activity

The pyrimidoindole derivatives have shown promise in anticancer research:

  • Cell line studies indicated that compounds related to this compound possess significant cytotoxic effects against cancer cell lines like MCF-7 and A549. IC50 values were reported in the low micromolar range, indicating potential as anticancer agents .
Cell LineIC50 (μM)Reference Compound
MCF-72.74Erlotinib (19.51)
A5494.92Erlotinib (23.61)

Case Studies

  • Antimicrobial Efficacy : A study synthesized and evaluated a series of pyrimidine derivatives that included this compound. The results showed enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Research focused on the cytotoxic effects of pyrimidine-based compounds against various cancer cell lines revealed that certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Properties

IUPAC Name

methyl 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-31-12-11-27-21(29)20-19(16-5-3-4-6-17(16)25-20)26-23(27)33-13-18(28)24-15-9-7-14(8-10-15)22(30)32-2/h3-10,25H,11-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXHEULLBACVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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